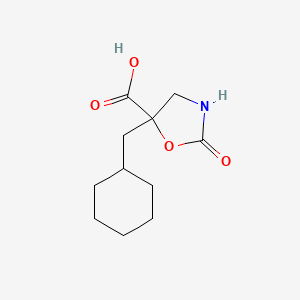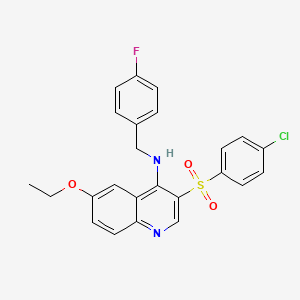![molecular formula C20H20N4O4 B2990602 N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide CAS No. 1796915-36-0](/img/structure/B2990602.png)
N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioorthogonal Aldehyde Functionality
The use of formylbenzene diazonium hexafluorophosphate (FBDP), a crystalline diazonium salt, in modifying proteins by selectively reacting with tyrosine to introduce a bioorthogonal aldehyde functionality, is significant. This method facilitates the facile introduction of small molecule tags, poly(ethylene glycol) chains, and functional small molecules onto model proteins and living cell surfaces (Gavrilyuk et al., 2012).
Anti-Cancer Activity
O-Arylated diazeniumdiolates like JS-K and PABA/NO demonstrate broad-spectrum anti-cancer activity in various rodent cancer models. They are designed to be activated by glutathione-S-transferase, releasing cytotoxic nitric oxide, though various pathways contribute to their mechanisms (Keefer, 2010).
Novel Bis-Triazenes
The formation of novel bis-triazenes through the reaction of a diazonium salt solution with ethylenediamine and formaldehyde is an area of interest. These compounds are characterized by spectroscopy, elemental analysis, and X-ray crystallography, showing unique structural features like folded tetraazabicyclic cages and diastereotopic methylene groups (Peori et al., 1998).
Synthesis of Imidazo[4,5-d][1,3]diazepine Derivatives
The synthesis of imidazo[4,5-d][1,3]diazepine derivatives involves the reaction of N1-[(Z)-2-Amino-1,2-dicyanovinyl]formamidines with tosyl isocyanate. This process results in novel compounds with unique structures and potential applications (Dias et al., 1996).
Vasopressin V2 Receptor Antagonists
Compounds such as N-[4-[2,6-diaza-6-[2-(4-methylpiperazinyl)-2-oxoethyl] -5- oxobicyclo[5.4.0]undeca-1(7),8,10-trien-2-yl]-carbonyl]phenyl][2-(4- methylphenyl)phenyl]-formamide exhibit antagonistic activity for vasopressin V1 and V2 receptors. Such compounds have applications in addressing conditions related to these receptors (Ohkawa et al., 1999).
N-Formylation of Amines
The synthesis of N-formamides with formic acid as a formyl source isaccomplished using tetraethylorthosilicate (TEOS), highlighting a novel protocol for formylation of various amino acid derivatives and amines. This method demonstrates the potential in synthesizing primary and secondary formamides under mild conditions, which is crucial in the field of organic synthesis (Nishikawa et al., 2017).
Double Rearrangement in Organic Synthesis
The condensation of specific acrylamides with benzoic acid, leading to O,N and N,N double rearranged products, such as 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one and 5-cyano-6-methylthio-2,3-diphenyl-1,3-diazin-4-one, is a notable chemical transformation. This process is significant for the synthesis of complex heterocyclic compounds and has implications in the development of new synthetic methodologies (Yokoyama et al., 1985).
Rhodium-Catalyzed Olefination
The formation of 3-amino-2-silyloxyacrylates through the treatment of tertiary formamides with a silylated diazoester in the presence of a rhodium(II) catalyst is an essential advancement in organic synthesis. This process demonstrates a specific olefination reaction that contributes to the field of synthetic organic chemistry (Nandra et al., 2005).
Supercritical Water Oxidation of N-Containing Hydrocarbons
The destruction of N-containing hydrocarbons like DBU and DMF by supercritical water oxidation (SCWO) using hydrogen peroxide as an oxidant is a significant study in environmental chemistry. This research provides insights into the efficient removal of toxic organic compounds from the environment (Al-Duri et al., 2008).
特性
IUPAC Name |
ethyl N-[(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)carbamoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-20(27)23-19(26)22-17-18(25)24(2)15-12-8-7-11-14(15)16(21-17)13-9-5-4-6-10-13/h4-12,17H,3H2,1-2H3,(H2,22,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUUPFQYKSPPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2990519.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2990524.png)
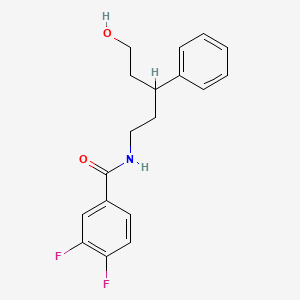

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2990528.png)

![ethyl 2-{2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2990530.png)
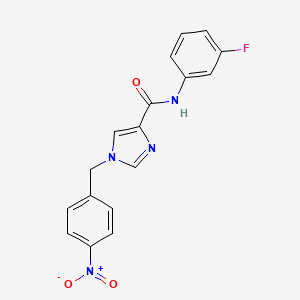
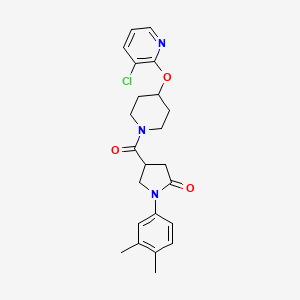
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)
